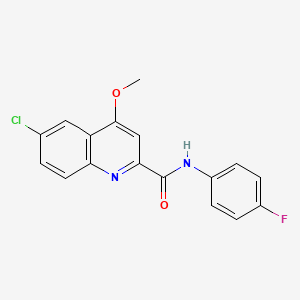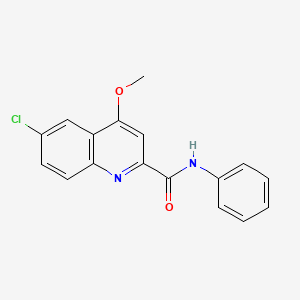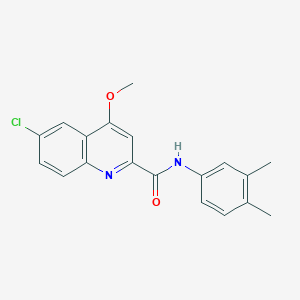![molecular formula C17H19N3O4S B6515848 1-[6-(4-methylbenzenesulfonyl)pyridazin-3-yl]piperidine-4-carboxylic acid CAS No. 950272-42-1](/img/structure/B6515848.png)
1-[6-(4-methylbenzenesulfonyl)pyridazin-3-yl]piperidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[6-(4-methylbenzenesulfonyl)pyridazin-3-yl]piperidine-4-carboxylic acid, otherwise known as 1-MPSP, is an organic compound that has recently been studied for its potential applications in the field of scientific research. This compound has been studied for its ability to act as a substrate for the enzyme cytochrome P450, which is involved in many metabolic processes. Additionally, 1-MPSP has been studied for its potential to act as a ligand for a variety of proteins, including the enzyme phosphatidylinositol 3-kinase (PI3K). This compound has also been studied for its potential to inhibit the enzyme fatty acid amide hydrolase (FAAH), which is involved in the metabolism of fatty acids and other lipids.
Mechanism of Action
The mechanism of action of 1-MPSP is not yet fully understood, but it is believed that this compound acts as a substrate for the enzyme cytochrome P450, which is involved in many metabolic processes. Additionally, 1-MPSP has been studied for its potential to act as a ligand for a variety of proteins, including the enzyme phosphatidylinositol 3-kinase (1-[6-(4-methylbenzenesulfonyl)pyridazin-3-yl]piperidine-4-carboxylic acid). This compound has also been studied for its potential to inhibit the enzyme fatty acid amide hydrolase (FAAH), which is involved in the metabolism of fatty acids and other lipids. Furthermore, 1-MPSP has been studied for its potential to act as an activator of the enzyme adenosine triphosphate (ATP) synthase, which is involved in the production of ATP.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-MPSP are not yet fully understood, but it is believed that this compound acts as a substrate for the enzyme cytochrome P450, which is involved in many metabolic processes. Additionally, 1-MPSP has been studied for its potential to act as a ligand for a variety of proteins, including the enzyme phosphatidylinositol 3-kinase (this compound). This compound has also been studied for its potential to inhibit the enzyme fatty acid amide hydrolase (FAAH), which is involved in the metabolism of fatty acids and other lipids. Furthermore, 1-MPSP has been studied for its potential to act as an activator of the enzyme adenosine triphosphate (ATP) synthase, which is involved in the production of ATP.
Advantages and Limitations for Lab Experiments
The advantages of using 1-MPSP in laboratory experiments include its relatively simple synthesis method, its ability to act as a substrate for the enzyme cytochrome P450, its potential to act as a ligand for a variety of proteins, and its potential to inhibit the enzyme fatty acid amide hydrolase (FAAH). Additionally, this compound has been studied for its potential to act as an activator of the enzyme adenosine triphosphate (ATP) synthase, which is involved in the production of ATP.
The limitations of using 1-MPSP in laboratory experiments include the fact that the biochemical and physiological effects of this compound are not yet fully understood, and that further research is needed to determine the exact mechanism of action of this compound. Additionally, there is a lack of information available regarding the potential side effects of this compound.
Future Directions
The potential future directions for research on 1-MPSP include further investigation into the biochemical and physiological effects of this compound, as well as the development of new synthesis methods for the production of this compound. Additionally, further research is needed to determine the exact mechanism of action of this compound and to identify potential side effects. Furthermore, research should be conducted to explore the potential applications of this compound in various fields, such as in the treatment of diseases and disorders. Finally, research should be conducted to explore the potential of this compound to act as a substrate for other enzymes and proteins, as well as to act as an activator of other enzymes.
Synthesis Methods
1-MPSP can be synthesized from 4-methylbenzenesulfonyl chloride, pyridazin-3-yl piperidine, and sodium hydroxide. First, 4-methylbenzenesulfonyl chloride is reacted with pyridazin-3-yl piperidine in an aqueous solution of sodium hydroxide. This reaction produces 1-[6-(4-methylbenzenesulfonyl)pyridazin-3-yl]piperidine-4-carboxylic acid and sodium chloride. This synthesis method is relatively simple and can be carried out in a laboratory setting.
Scientific Research Applications
1-MPSP has been studied for its potential applications in scientific research. This compound has been studied for its ability to act as a substrate for the enzyme cytochrome P450, which is involved in many metabolic processes. Additionally, 1-MPSP has been studied for its potential to act as a ligand for a variety of proteins, including the enzyme phosphatidylinositol 3-kinase (1-[6-(4-methylbenzenesulfonyl)pyridazin-3-yl]piperidine-4-carboxylic acid). This compound has also been studied for its potential to inhibit the enzyme fatty acid amide hydrolase (FAAH), which is involved in the metabolism of fatty acids and other lipids. Furthermore, 1-MPSP has been studied for its potential to act as an activator of the enzyme adenosine triphosphate (ATP) synthase, which is involved in the production of ATP.
properties
IUPAC Name |
1-[6-(4-methylphenyl)sulfonylpyridazin-3-yl]piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4S/c1-12-2-4-14(5-3-12)25(23,24)16-7-6-15(18-19-16)20-10-8-13(9-11-20)17(21)22/h2-7,13H,8-11H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSOCZTAHUJOGBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=NN=C(C=C2)N3CCC(CC3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-chloro-2-methoxyphenyl)-2-{6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamide](/img/structure/B6515767.png)


![9-hydroxy-2-(4-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione](/img/structure/B6515795.png)

![9-hydroxy-2-(2-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione](/img/structure/B6515800.png)
![2-(2,3-dimethoxyphenyl)-9-hydroxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione](/img/structure/B6515805.png)
![2-(3-ethoxyphenyl)-9-hydroxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione](/img/structure/B6515812.png)
![7-fluoro-1-(3-fluorophenyl)-2-(4-methoxyphenyl)-1H,2H,3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione](/img/structure/B6515829.png)
![7-chloro-1-(4-methoxyphenyl)-2-phenyl-1H,2H,3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione](/img/structure/B6515834.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-5-(hydroxymethyl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B6515845.png)
![ethyl 1-[6-(4-methylbenzenesulfonyl)pyridazin-3-yl]piperidine-4-carboxylate](/img/structure/B6515849.png)
![N-(5-chloro-2-methoxyphenyl)-2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}acetamide](/img/structure/B6515854.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[2-oxo-6-(piperidine-1-sulfonyl)-1,2-dihydroquinoxalin-1-yl]acetamide](/img/structure/B6515863.png)